Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester
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Overview
Description
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a compound that is used in various bioconjugation techniques . It is an activated ester used for protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O5S . The molecular weight is 341.38 .Chemical Reactions Analysis
The N-hydroxysuccinimide ester (NHS)-biotin modification helps in the biotinylation of the target lysine residue at its ε-amino group and identifies the surface lysine residues . It is used as a tool to identify the interaction of proteins with several biological molecules, like protein-polysaccharide interactions, protein-protein interactions .Physical and Chemical Properties Analysis
The compound is a white to off-white powder . It is soluble in dimethylformamide (DMF) at ≤50 mg/mL and in dimethyl sulfoxide (DMSO) at least to 30 mg/mL . It remains stable for at least one month in dry DMF . The melting point is 212 °C .Mechanism of Action
The N-hydroxysuccinimide ester (NHS)-biotin modification helps in the biotinylation of the target lysine residue at its ε-amino group and identifies the surface lysine residues . It is used as a tool to identify the interaction of proteins with several biological molecules, like protein-polysaccharide interactions, protein-protein interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)/t13-,14-,15-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCUZMTPAIGMX-KZDUYQQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC2=CC=CC=N2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747152 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356933-91-9 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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